1,1,1-Trifluoro-2-butyne
Description
Significance of Fluoroalkynes in Contemporary Organic Synthesis
Fluoroalkynes are a class of alkynes that contain one or more fluorine atoms. Their synthetic utility is derived from the strong electron-withdrawing nature of the fluorine atoms, which significantly influences the reactivity of the alkyne triple bond. This polarization renders them susceptible to a wide range of chemical transformations, often with high regioselectivity and stereoselectivity.
In contemporary organic synthesis, fluoroalkynes are employed in a variety of reactions, including:
Cycloaddition Reactions: Fluoroalkynes are excellent dienophiles and dipolarophiles in Diels-Alder and other cycloaddition reactions, providing access to a diverse array of fluorine-containing carbocycles and heterocycles.
Metal-Catalyzed Cross-Coupling Reactions: They readily participate in various transition-metal-catalyzed reactions, such as Sonogashira, Suzuki-Miyaura, and Heck couplings, enabling the formation of complex molecular architectures.
Nucleophilic Addition Reactions: The polarized triple bond is susceptible to attack by nucleophiles, leading to the formation of functionalized fluoroalkenes.
Synthesis of Heterocycles: Fluoroalkynes are valuable precursors for the synthesis of a wide range of fluorine-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.
The incorporation of a trifluoromethyl (CF3) group is particularly sought after, as it can dramatically alter the properties of a parent molecule. The CF3 group is known for its high lipophilicity, metabolic stability, and ability to mimic a methyl group in terms of size, while possessing vastly different electronic properties.
Overview of 1,1,1-Trifluoro-2-butyne as a Distinctive Research Subject
This compound (CF3C≡CCH3) is a prominent member of the fluoroalkyne family and has garnered significant attention as a versatile building block in academic and industrial research. Its structure, featuring a terminal trifluoromethyl group and a methyl group on the alkyne, provides a unique combination of steric and electronic properties that have been exploited in a variety of synthetic applications.
The strong electron-withdrawing effect of the trifluoromethyl group makes the alkyne bond of this compound highly polarized and reactive. This has been leveraged in a number of important transformations, as detailed in the research findings below.
Detailed Research Findings
Copper-Catalyzed Hydroarylation:
Theoretical studies using density functional theory (DFT) have investigated the copper-catalyzed hydroarylation of this compound with phenylboronic acid. nih.govccspublishing.org.cn These studies have elucidated a plausible reaction mechanism, highlighting the role of the trifluoromethyl group in influencing the regioselectivity of the carbocupration step. nih.govccspublishing.org.cn The electron-withdrawing nature of the CF3 group has been shown to be crucial for the activation of the alkyne towards this transformation. nih.govccspublishing.org.cn
| Reaction | Catalyst System | Key Findings | Reference |
| Hydroarylation with Phenylboronic Acid | Copper-based catalyst | DFT calculations suggest a plausible mechanism involving transmetalation and carbocupration. The CF3 group directs the regioselectivity of the reaction. | nih.govccspublishing.org.cn |
Cycloaddition Reactions:
While specific experimental studies on the cycloaddition reactions of this compound are not extensively documented in the provided search results, the reactivity of the closely related hexafluoro-2-butyne (B1329351) (CF3C≡CCF3) provides valuable insights. Diels-Alder reactions between hexafluoro-2-butyne and bis-furyl dienes have been shown to be highly dependent on reaction temperature, yielding kinetically or thermodynamically controlled products. nih.govresearchgate.net This suggests that this compound would also be a reactive dienophile, capable of participating in [4+2] cycloadditions to form trifluoromethyl-substituted cyclic compounds.
| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Key Findings | Reference |
| Hexafluoro-2-butyne | Bis-furyl dienes | Diels-Alder [4+2] Cycloaddition | Kinetically and thermodynamically controlled cycloadducts | Reaction outcome is temperature-dependent, demonstrating the tunability of the process. | nih.govresearchgate.net |
Synthesis of Trifluoromethylated Compounds:
This compound serves as a valuable precursor for the synthesis of various trifluoromethyl-containing molecules. For instance, it can be utilized in the synthesis of trifluoromethylated amino acids and other biologically relevant compounds. The introduction of the CF3-alkyne moiety into a molecule can be a key step in the development of new pharmaceuticals and agrochemicals. vulcanchem.com
| Starting Material | Reagent | Product Type | Significance | Reference |
| This compound | Various organic substrates | Trifluoromethylated organic molecules | Access to compounds with enhanced biological activity and metabolic stability. | vulcanchem.com |
Physical and Spectroscopic Data for this compound:
| Property | Value | Source |
| Molecular Formula | C4H3F3 | nih.gov |
| Molecular Weight | 108.06 g/mol | nih.gov |
| IUPAC Name | 1,1,1-trifluorobut-2-yne | nih.gov |
| CAS Number | 406-41-7 | nih.gov |
| Canonical SMILES | CC#CC(F)(F)F | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
406-41-7 |
|---|---|
Molecular Formula |
C4H3F3 |
Molecular Weight |
108.06 g/mol |
IUPAC Name |
1,1,1-trifluorobut-2-yne |
InChI |
InChI=1S/C4H3F3/c1-2-3-4(5,6)7/h1H3 |
InChI Key |
BBQAMNUTJMWOJZ-UHFFFAOYSA-N |
SMILES |
CC#CC(F)(F)F |
Canonical SMILES |
CC#CC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies Utilizing 1,1,1 Trifluoro 2 Butyne As a Chemical Building Block
Role as a Key Precursor in the Synthesis of Fluorinated Organic Scaffolds
1,1,1-Trifluoro-2-butyne serves as a important building block for the creation of fluorinated organic scaffolds. The presence of the trifluoromethyl group, a strong electron-withdrawing group, significantly influences the molecule's reactivity, making it a valuable component in the synthesis of novel fluorinated compounds. uni-muenchen.de The introduction of trifluoromethyl groups into organic molecules can enhance their biological activity and metabolic stability, properties that are highly desirable in drug discovery. The compound's ability to participate in various reactions, such as nucleophilic substitutions and radical additions, allows for the incorporation of the trifluoromethyl group into a wide array of organic structures. This versatility makes it a key intermediate in the development of new pharmaceuticals and agrochemicals. vulcanchem.comchemimpex.com
Integration into Pharmaceutical and Agrochemical Research Applications
The integration of this compound into pharmaceutical and agrochemical research is driven by the beneficial properties conferred by the trifluoromethyl group. In medicinal chemistry, the introduction of fluorine atoms can improve a drug's metabolic stability and bioavailability. solvay.com For instance, fluorinated active ingredients can permeate more readily into cells, potentially allowing for smaller, more effective doses. solvay.com
In the agrochemical sector, the use of fluorinated compounds is also on the rise, with one in two new agrochemicals containing fluorine. solvay.com Building blocks like this compound are instrumental in synthesizing active ingredients that are not only effective but also more biodegradable. The fluorine in the molecule can create a predetermined breaking point, allowing microorganisms in the soil to decompose the molecule after its use. solvay.com This contributes to reduced environmental accumulation. solvay.com
Advanced Synthetic Transformations Involving this compound
Copper-catalyzed hydroarylation of this compound represents a significant synthetic transformation. acs.orgnih.gov This reaction typically involves the use of arylboronic acids as the aryl donor and proceeds under mild conditions, often at room temperature. researchgate.netnii.ac.jp The strong electron-withdrawing effect of the trifluoromethyl group facilitates an efficient and selective syn-hydroarylation process. nii.ac.jp This method offers several advantages, including the use of an inexpensive and non-toxic copper catalyst, bench-stable organoboron reagents, and environmentally benign solvents like methanol. nii.ac.jp The resulting products, β-(trifluoromethyl)styrenes, are formed with high regioselectivity and stereoselectivity. researchgate.netnii.ac.jp
| Catalyst | Reagent | Solvent | Temperature | Product | Selectivity |
| Cu(OAc)₂ | Arylboronic acids | MeOH | 28 °C | β-(Trifluoromethyl)styrenes | High Regio- and Stereoselectivity |
This table summarizes the typical conditions for the copper-catalyzed hydroarylation of this compound.
The reaction between this compound and phenylboronic acid, catalyzed by copper, has been the subject of detailed investigations, including theoretical studies using density functional theory (DFT). acs.orgnih.govresearchgate.net These studies have aimed to elucidate the reaction mechanism, beginning with the initial transmetalation step to determine the catalytically active copper species. acs.orgnih.govresearchgate.net The subsequent carbocupration of the alkyne by the phenylcopper species is then examined to understand the regioselectivity of the reaction. acs.orgnih.govresearchgate.net The impact of substituents on the phenylboronic acid and the terminal group of the alkyne on the carbocupration process has also been a focus of these investigations. acs.orgnih.gov
The regioselectivity of the carbocupration of this compound is a critical aspect of its reactivity. acs.orgnih.gov For most carbocupration reactions, a syn-addition is the prevailing stereochemical outcome. beilstein-journals.org However, the regioselectivity is highly dependent on the substitution pattern of the alkyne. beilstein-journals.org In the case of this compound, the electron-withdrawing trifluoromethyl group plays a crucial role in directing the addition of the organocopper reagent. acs.orgnih.gov Theoretical studies have compared the activation barrier for the carbocupration of this compound with other alkynes bearing different electron-withdrawing groups (such as ester, ketone, and cyano groups) to understand the influence of these groups on the reaction's regioselectivity. acs.orgnih.govresearchgate.net The final step of the reaction, protodecupration, has also been studied to identify the likely proton donors, which can include methanol, acetic acid, or even phenylboronic acid itself. acs.orgnih.govresearchgate.net
Transition-Metal-Catalyzed Functionalizations of the Alkyne Moiety
Influence of Terminal Alkyne Groups and Aryl Substituents on Reactivity
The reactivity of the carbon-carbon triple bond in this compound is significantly modulated by the presence of the electron-withdrawing trifluoromethyl (CF₃) group. This influence extends to reactions where the substitution pattern of other reactants, such as aryl groups, can dictate the outcome and efficiency of the transformation.
In the context of copper-catalyzed hydroarylation with phenylboronic acids, the nature of the substituents on the phenylboronic acid has a discernible impact on the carbocupration step of the reaction with this compound. researchgate.netacs.org Computational studies, specifically using density functional theory (DFT), have shown that the activation barrier for the carbocupration process is sensitive to the electronic properties of the para-substituents on the phenylboronic acid. Electron-donating groups on the aryl ring tend to increase the activation barrier, whereas electron-withdrawing groups lower it. This trend suggests that a more electron-deficient aryl group facilitates the carbocupration step. acs.org
Similarly, the substitution pattern on aryl alkynes, in general, has a significant effect on reaction rates in metal-catalyzed processes. For instance, in cobalt-catalyzed dimerization reactions of aryl-substituted terminal alkynes, substrates with electron-withdrawing groups were found to react faster than those with electron-donating substituents. nih.gov This is attributed to the increased acidity of the terminal alkyne. nih.gov While this compound is an internal alkyne, the principle that electron-withdrawing groups on the reacting partner can accelerate the reaction is consistent with findings from its hydroarylation. acs.org
The reactivity of the acetylenic bond in trifluoromethyl-containing compounds can also be compared to other systems. For example, 3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts, which feature a CF₃ group adjacent to an iminium function, are highly reactive dienophiles in Diels-Alder reactions. beilstein-journals.org Their reactivity surpasses that of other internal alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and even hexafluoro-2-butyne (B1329351), which require much harsher reaction conditions. beilstein-journals.org This highlights the potent activating effect of the trifluoromethyl group on the alkyne moiety.
In some reactions, however, the influence of the aryl substituent can be minimal. In the synthesis of trifluoromethyl-substituted pyrazole (B372694) derivatives from 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones, the reaction proceeded with high regioselectivity regardless of the type of aryl group attached. scispace.com
The table below summarizes the observed influence of aryl substituents in a reaction involving this compound.
| Reactant System | Aryl Substituent (on Phenylboronic Acid) | Observed Effect on Reactivity | Reference |
|---|---|---|---|
| Cu-catalyzed Hydroarylation of this compound | -H (Phenyl) | Baseline reactivity | acs.org |
| -OCH₃ (Electron-Donating) | Increases activation barrier, slows reaction | acs.org | |
| -CN (Electron-Withdrawing) | Decreases activation barrier, accelerates reaction | acs.org |
Analysis of Activation Barriers in Comparative Studies
The trifluoromethyl group in this compound exerts a strong electron-withdrawing effect, which significantly lowers the activation barriers for its reactions compared to non-fluorinated analogues. This has been quantified through theoretical studies, particularly in copper-catalyzed hydroarylation reactions. researchgate.netacs.org
A comparative analysis of the activation barrier for the carbocupration of various alkynes by a phenylcopper species reveals the distinct role of the activating group. The study demonstrated that this compound possesses a lower activation barrier for this step than 2-butyne (B1218202), which lacks an electron-withdrawing group. researchgate.netacs.org The presence of the CF₃ group makes the alkyne more electrophilic and thus more susceptible to nucleophilic attack by the phenylcopper intermediate.
When compared with other alkynes bearing different electron-withdrawing groups, this compound still exhibits a favorable reactivity profile. The activation barrier for its carbocupration is comparable to or lower than that of alkynes substituted with ester, ketone, or cyano groups. acs.org This positions this compound as a highly reactive substrate for such transformations. The strong inductive effect of the CF₃ group is a key factor in stabilizing the transition state of the reaction. acs.org
Computational studies on other reaction types reinforce the concept that trifluoromethyl groups lower activation barriers. For instance, in the context of C-H bond activation, carbene intermediates bearing a CF₃ substituent were found to have significantly lower activation barriers for insertion reactions compared to their non-fluorinated or aryl-substituted counterparts. nih.govacs.org In some cases, the interaction of a trifluoromethylated carbene with methane (B114726) was predicted to proceed without any activation barrier at all, a phenomenon not observed for less electrophilic carbenes. nih.govacs.org This underscores the profound electronic influence of the CF₃ group in facilitating chemical reactions by lowering kinetic barriers. nih.gov
The table below presents a comparison of calculated activation barriers for the carbocupration step in the copper-catalyzed hydroarylation of different alkyne substrates.
| Alkyne Substrate | Activating Group | Calculated Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|
| 2-Butyne | -CH₃ (Weakly Donating) | Higher Barrier | acs.org |
| This compound | -CF₃ (Strongly Withdrawing) | Lower Barrier | researchgate.netacs.org |
| Alkyne with Ester Group | -COOR (Withdrawing) | Comparable/Higher Barrier | acs.org |
| Alkyne with Ketone Group | -COR (Withdrawing) | Comparable/Higher Barrier | acs.org |
| Alkyne with Cyano Group | -CN (Withdrawing) | Comparable/Higher Barrier | acs.org |
Mechanistic Investigations of 1,1,1 Trifluoro 2 Butyne Reactions
Elucidation of Proposed Reaction Pathways in Catalytic Cycles
Theoretical studies, particularly using density functional theory (DFT) calculations, have been instrumental in proposing plausible mechanisms for reactions involving 1,1,1-trifluoro-2-butyne. acs.orgnih.gov A notable example is the copper-catalyzed hydroarylation with phenylboronic acid. acs.orgnih.govresearchgate.net The catalytic cycle of this reaction is understood to proceed through a sequence of fundamental steps: transmetalation, carbocupration, and protodecupration. acs.orgnih.gov
Final Protodecupration Step Examination with Proton Donors
The catalytic cycle concludes with a protodecupration step, which involves the removal of the copper moiety and the introduction of a proton to form the final product. acs.orgnih.gov The source of this proton is a critical factor, and various proton donors have been examined. acs.orgnih.govresearchgate.net Studies have investigated the role of substances like methanol, acetic acid, and even the phenylboronic acid itself as potential proton sources in this final step. acs.orgnih.govresearchgate.net
Electronic and Steric Influence of the Trifluoromethyl Group on Reactivity
The trifluoromethyl (CF₃) group exerts a profound influence on the reactivity of this compound through a combination of electronic and steric effects.
Electronic Effects: The CF₃ group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. beilstein-journals.org This property significantly activates the alkyne for nucleophilic attack. beilstein-journals.org For instance, in Diels-Alder reactions, the electron-poor nature of the acetylenic bond in related trifluoromethylated iminium salts leads to high reactivity. beilstein-journals.org The electron-withdrawing nature of the trifluoromethyl group can also influence the regioselectivity of reactions, often directing incoming groups to specific positions. mdpi.com However, in some cases, such as the Pauson-Khand reaction, steric effects can override these electronic influences. mdpi.com
Steric Effects: The trifluoromethyl group is sterically demanding. mdpi.com This steric hindrance can play a decisive role in the regiochemical outcome of reactions. In the Pauson-Khand reaction of dissymmetric trifluoromethyl alkynes, the steric bulk of the CF₃ group was hypothesized to direct the formation of the α-trifluoromethylcyclopentenone, overriding the expected electronic effects. mdpi.com However, the regioselectivity can be influenced by the nature of the reacting alkene, with mixtures of regioisomers sometimes being formed. mdpi.com Despite its bulk, the CF₃ group does not always hinder reactions; for example, copper-mediated trifluoromethylation of terminal alkynes has been shown to be tolerant of steric effects. cas.cn
Table 2: Influence of the Trifluoromethyl Group on Reaction Outcomes
| Reaction Type | Observed Effect | Primary Influence |
|---|---|---|
| Diels-Alder Reaction | High reactivity of the acetylenic bond. beilstein-journals.org | Electronic (electron-withdrawing) |
| Pauson-Khand Reaction | Formation of α-trifluoromethylcyclopentenone, sometimes with mixtures of regioisomers. mdpi.com | Steric and Electronic |
| Copper-Mediated Trifluoromethylation | Reaction tolerates steric hindrance. cas.cn | Electronic |
Solvation Effects and Reaction Environment Influences on Mechanism
The reaction environment, including the choice of solvent, can significantly influence the mechanism and outcome of reactions involving fluorinated compounds like this compound.
Solvent Polarity and Protic vs. Aprotic Nature: The polarity of the solvent can affect reaction rates and selectivity. In the context of SN2 and E2 reactions, solvation can reduce the basicity of a nucleophile, which in turn affects the reaction barrier and can shift the mechanistic preference. acs.org For instance, going from a less polar to a more polar protic solvent can favor the SN2 pathway over the E2 pathway. acs.org Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are highly polar and can stabilize reaction intermediates, but they are generally poor nucleophiles, which can prevent unwanted side reactions. ua.es
Specific Solvent Interactions: In some cases, the solvent can do more than just provide a medium for the reaction. It can actively participate in the reaction mechanism. For example, in certain electrochemical trifluoromethylations, the choice of solvent can alter the product distribution. rsc.org Using solvents like THF or MeTHF can shift the selectivity away from the formation of α-trifluoromethyl ketones. rsc.org In nucleophilic fluorination reactions, protic solvents like tert-butanol (B103910) can form strong interactions with the nucleophile through hydrogen bonding, which can accelerate the reaction. researchgate.net
Table 3: Effect of Solvents on Reaction Mechanisms
| Reaction Type | Solvent | Observed Influence |
|---|---|---|
| SN2 vs. E2 Competition | Dichloromethane vs. Water | Increased solvent polarity and proticity favors SN2 over E2. acs.org |
| Electrochemical Trifluoromethylation | THF, MeTHF | Alters product selectivity, disfavoring α-trifluoromethyl ketone formation. rsc.org |
| Nucleophilic Fluorination | tert-Butanol | Accelerates the reaction through hydrogen bonding with the nucleophile. researchgate.net |
Spectroscopic Characterization Techniques and Findings for 1,1,1 Trifluoro 2 Butyne
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, has been instrumental in characterizing the fundamental vibrations of 1,1,1-trifluoro-2-butyne.
Infrared (IR) Spectroscopic Investigations
The infrared spectrum of gaseous this compound has been recorded to identify its fundamental vibrational frequencies. aip.org The measurements are generally considered accurate to within ±1 cm⁻¹. aip.org A notable feature in the IR spectrum is a doublet observed in the C≡C stretching region. aip.org The IR spectra of organic compounds are associated with transitions between vibrational energy levels. researchgate.net For a molecule to be IR active, there must be a change in the permanent dipole during the vibration. libretexts.org
Raman Spectroscopic Studies
Raman spectroscopy has also been employed to study gaseous this compound. aip.org The sharpness or broadness of the Raman peaks, in conjunction with the infrared band contours, has been sufficient to determine the species of the fundamental vibrations without the need for depolarization measurements. aip.org The observed frequencies in the Raman spectrum are generally accurate to ±1 cm⁻¹. aip.org
Identification and Assignment of Fundamental Vibrational Frequencies
A complete vibrational study of gaseous this compound has led to the identification and assignment of all its fundamental frequencies. aip.org The molecule has several fundamental vibrations, which have been characterized through both IR and Raman spectroscopy. aip.org The assignment of these frequencies is supported by normal coordinate analysis and comparison with similar molecules. aip.org
Below is a table summarizing the observed fundamental vibrational frequencies for this compound.
| Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment Description |
| 2995 | medium-weak | --- | C-H asymmetric stretch |
| 2932 | medium-weak | strong | C-H symmetric stretch |
| 2268 | medium-weak, parallel | --- | C≡C stretch |
| 2205 | weak, parallel | very strong, polarized | C≡C stretch |
| 1448 | strong, perpendicular | medium, depolarized | C-H asymmetric deformation |
| 1385 | weak | strong, polarized | C-H symmetric deformation |
| 1288 | very strong, parallel | --- | CF₃ symmetric stretch |
| 1188 | very strong, perpendicular | weak, depolarized | CF₃ asymmetric stretch |
| 1111 | very strong, parallel | weak, polarized | CF₃ symmetric deformation |
| 1045 | weak, perpendicular | --- | CH₃ rock |
| 753 | weak | strong, polarized | C-C stretch |
| 611 | strong, perpendicular | weak, depolarized | CF₃ rock |
| 445 | weak | strong, polarized | C-C-C deformation |
| 285 | --- | broad | CF₃ torsion |
| 150 | --- | broad | CH₃ torsion |
Table based on data from Tuazon & Fateley (1971). aip.org
Normal Coordinate Analysis of Molecular Vibrations
A normal coordinate analysis of this compound indicates significant mixing between the symmetric CF₃ vibrations and the C-C stretching modes. aip.org This type of analysis helps to provide a complete description of the fundamental vibrational wavenumbers. researchgate.net The force field for the molecule can be constructed in a "piecewise" manner, based on the local symmetry of the molecular fragments. aip.org This approach simplifies the analysis of complex polyatomic molecules. nist.gov
Analysis of Coriolis Coupling Phenomena in Spectra
Strong Coriolis coupling has been proposed as the reason for the sharp doublet contour of the ν₁₆ band in the Raman spectrum of this compound. aip.org The values of the Coriolis coefficients, ζ₉ and ζ₁₀, are consistent with those of a freely rotating methyl group. aip.orgresearchgate.net The observation of Coriolis sub-band structure in degenerate methyl vibrations is in agreement with the concept of nearly free rotation of the CH₃ group. nih.gov
Interpretation of Fermi Resonance Effects in Overtone and Combination Bands
The high intensities of some combination and overtone bands in the vibrational spectra of this compound are explained by Fermi resonance with fundamental levels. aip.org Fermi resonance occurs when a fundamental vibration has nearly the same energy as an overtone or combination band and they have the same symmetry. libretexts.orgwikipedia.org This interaction leads to a splitting of the bands and a sharing of intensity, causing the weaker band (the overtone or combination band) to gain intensity. libretexts.orgwikipedia.orgs-a-s.org For instance, the lack of a parallel contour expected for an a₁ band can be attributed to considerable Fermi resonance. aip.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, multi-nuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are essential for an unambiguous structural assignment.
A comprehensive NMR analysis provides data on the chemical environment of each unique nucleus within the molecule.
¹H NMR: The proton NMR spectrum offers information about the methyl (CH₃) group. An early study reported the ¹H NMR spectrum of this compound in a carbon tetrachloride (CCl₄) solution. The methyl protons appear as a quartet centered at approximately 1.97 ppm. This splitting pattern arises from coupling to the three fluorine atoms of the trifluoromethyl (CF₃) group across the alkyne bond (a four-bond coupling, ⁴JHF), with a coupling constant of about 4.0 Hz.
The -CH₃ carbon is expected in the typical aliphatic region, though shifted downfield by the adjacent sp-hybridized carbon.
The two alkynyl carbons (C≡C) are predicted to resonate in the characteristic range of 70-110 ppm. oregonstate.edu The carbon adjacent to the CF₃ group (C-2) would likely be at the lower field end of this range and show a quartet splitting pattern due to coupling with the three fluorine atoms (¹JCF). The carbon adjacent to the CH₃ group (C-3) would appear as a quartet due to coupling with the methyl protons.
The -CF₃ carbon signal is anticipated to be a quartet due to the one-bond coupling with the three fluorine atoms (¹JCF) and would be found in a region typical for carbons attached to fluorine, significantly shifted downfield. For example, in related trifluoromethyl compounds, the CF₃ carbon can appear around 122-124 ppm with a large ¹JCF coupling constant. scispace.com
¹⁹F NMR: Specific experimental ¹⁹F NMR data for this compound is not widely published. However, trifluoromethyl groups attached to an alkyne typically exhibit a chemical shift in the range of -50 to -65 ppm relative to CFCl₃. scispace.comrsc.orgcas.cn For this compound, the three equivalent fluorine atoms would give rise to a single signal. This signal would be split into a quartet by the three protons of the methyl group due to the four-bond H-F coupling (⁴JFH).
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | -CH ₃ | ~1.97 | Quartet (q) | ⁴JHF ≈ 4.0 |
| ¹³C | -C H₃ | 5 - 20 | Quartet (q) | ¹JCH |
| -C ≡C-CF₃ | 70 - 90 | Quartet (q) | ¹JCF | |
| -C≡C -CH₃ | 70 - 90 | Quartet (q) | ²JCCH | |
| -C F₃ | 120 - 125 | Quartet (q) | ¹JCF > 250 |
| ¹⁹F | -CF ₃ | -50 to -65 | Quartet (q) | ⁴JFH ≈ 4.0 |
Note: This table combines specific reported data for ¹H NMR with predicted values for ¹³C and ¹⁹F NMR based on analogous compounds and general spectroscopic principles.
Other Relevant Spectroscopic and Analytical Methods (General Applicability)
Beyond NMR, other techniques are crucial for confirming the identity and assessing the purity of this compound.
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of its fragmentation patterns.
The molecular formula of this compound is C₄H₃F₃, which corresponds to a molecular weight of 108.06 g/mol . nih.govcymitquimica.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would therefore be expected at a mass-to-charge ratio (m/z) of 108.
While a detailed experimental mass spectrum for this specific compound is not available in the searched literature, predictable fragmentation pathways can be outlined based on its structure. Fragmentation of trifluoromethyl-containing compounds often involves the loss of the stable trifluoromethyl radical (•CF₃) or a fluorine atom. fluorine1.ru
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion Formula | Identity/Origin |
|---|---|---|
| 108 | [C₄H₃F₃]⁺ | Molecular Ion (M⁺) |
| 89 | [C₄H₃F₂]⁺ | Loss of a fluorine atom ([M-F]⁺) |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Note: This table represents predicted fragmentation patterns. The relative intensities of these peaks would depend on the specific conditions of the mass spectrometry experiment.
Computational and Theoretical Investigations of 1,1,1 Trifluoro 2 Butyne
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating the step-by-step pathways, or mechanisms, through which reactants are converted into products. These computational approaches allow for the investigation of fleeting intermediates and high-energy transition states that are often difficult or impossible to observe experimentally.
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying the mechanisms of organometallic catalysis. One notable application is the elucidation of the copper-catalyzed hydroarylation of 1,1,1-trifluoro-2-butyne with phenylboronic acid. researchgate.netresearchgate.net DFT calculations have been employed to propose a plausible reaction mechanism for this transformation. researchgate.netresearchgate.net
The investigation typically begins with an examination of the initial transmetalation step to determine the catalytically active copper species. researchgate.net Subsequently, the carbocupration of this compound by the resulting phenylcopper species is scrutinized. researchgate.netresearchgate.net These calculations can shed light on the regioselectivity of the reaction, which is a critical aspect of its synthetic utility. researchgate.net Furthermore, DFT studies can assess the influence of substituents on both the alkyne and the arylboronic acid on the carbocupration step. researchgate.netresearchgate.net
To understand the role of the electron-withdrawing trifluoromethyl group, the activation barrier for the carbocupration of this compound can be compared with those of other alkynes bearing different electron-withdrawing groups (such as ester, ketone, cyano, and pentafluorophenyl) or with a simple alkyne like 2-butyne (B1218202), which lacks an electron-withdrawing group. researchgate.netresearchgate.net Finally, the protodecupration step, which completes the catalytic cycle, can be examined with various potential proton donors like methanol, acetic acid, or even the phenylboronic acid itself. researchgate.netresearchgate.net
In a related context, DFT has also been used to study the manganese-catalyzed hydroarylation of internal alkynes. acs.org Mechanistic studies, supported by DFT calculations, suggest that the reaction proceeds via an acetate-induced dissociation of a dimeric manganese precursor to generate the active Mn(I) catalyst. acs.org Transmetalation with the boronic acid is followed by alkyne coordination, where a key OH—π interaction between a hydroxyl group on the alkyne and the aryl group was identified. acs.org
A central aspect of computational reaction mechanism studies is the calculation of activation barriers (activation energies) and the determination of the geometries of transition states. The activation barrier represents the minimum energy required for a reaction to occur, and its magnitude is directly related to the reaction rate. The transition state is the highest energy point along the reaction coordinate, representing the fleeting molecular configuration at the "point of no return."
For the copper-catalyzed hydroarylation of this compound, DFT calculations are used to locate the transition state structures for each elementary step of the proposed mechanism. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. For instance, in some reactions, migratory insertion has been identified as the stereodetermining step through DFT calculations. researchgate.net
The magnitude of the calculated activation barriers provides quantitative insights into the feasibility of a proposed mechanistic pathway. For example, a calculated activation barrier of 32.6 kcal/mol for a particular step would suggest a slow process under typical thermal conditions. researchgate.net Computational studies can also compare the activation barriers of competing pathways to predict which one is more likely to be followed.
Table 1: Calculated Activation Barriers for Selected Reactions
| Reaction | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Cis Radical Mechanism Step | DFT | 41.9 | researchgate.net |
| Pd(0)-Catalyzed C(sp3)-H Arylation (Overall) | DFT | 23.9 | st-andrews.ac.uk |
| Pd(0)-Catalyzed C-Br Oxidative Addition | DFT | 6.4 | st-andrews.ac.uk |
| Iridium-catalyzed methane (B114726) borylation | DFT | 32.3 | nih.gov |
| Methane oxidation C-H activation | DFT | 19.3 | nih.gov |
Regioselectivity, the preference for bond formation at one position over another, is a critical consideration in organic synthesis. Computational chemistry offers powerful tools to predict and rationalize the regiochemical outcomes of reactions involving unsymmetrical reactants like this compound.
In the case of the catalyzed hydroarylation of this compound, DFT calculations can be used to compare the activation barriers for the addition of the aryl group to the two different carbon atoms of the alkyne triple bond. researchgate.netresearchgate.net The pathway with the lower activation barrier is predicted to be the major regioisomeric pathway. These predictions can then be compared with experimental observations to validate the computational model and provide a deeper understanding of the factors controlling the regioselectivity.
The computational approach to predicting regioselectivity often involves analyzing the electronic and steric properties of the transition states leading to the different regioisomers. For example, the distribution of charges and the steric interactions in the transition state can favor one orientation of the reactants over another.
More broadly, computational methods for predicting regioselectivity are not limited to DFT. Machine learning models, for instance, are being developed to predict the regioselectivity of various organic reactions, including radical C-H functionalizations. rsc.orgnih.gov These models can be trained on large datasets of experimental and computational results to rapidly and accurately predict the outcome of new reactions. nih.gov For nucleophilic aromatic substitution reactions, a related class of reactions, DFT has been used to predict regioselectivity by calculating the relative stabilities of the isomeric σ-complex intermediates. researchgate.net
Theoretical Prediction and Interpretation of Spectroscopic Data
Theoretical calculations are not only crucial for understanding reactivity but also for interpreting experimental spectroscopic data. By calculating spectroscopic properties from first principles, a direct comparison with experimental spectra can be made, aiding in the assignment of spectral features and providing a more detailed picture of the molecular structure and bonding.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The frequencies of these vibrations are characteristic of the molecule's structure and the strength of its chemical bonds.
Quantum chemical calculations, typically using DFT or ab initio methods, can predict the vibrational frequencies and their corresponding intensities for a given molecule. readthedocs.iofaccts.de For this compound, such calculations would provide a theoretical vibrational spectrum that can be compared with the experimental IR and Raman spectra. This comparison is invaluable for assigning the observed spectral bands to specific vibrational modes. For instance, the characteristic C≡C triple bond stretch and the C-F stretches of the trifluoromethyl group would be identified.
The accuracy of the calculated frequencies depends on the level of theory and the basis set used. uni-muenchen.de It is also crucial that the calculations are performed on a geometry that represents a true energy minimum on the potential energy surface. uni-muenchen.de The calculated IR and Raman intensities are also important, as they help to distinguish between strong and weak bands in the experimental spectrum.
Normal coordinate analysis (NCA) is a powerful technique used to describe the vibrational motions of a molecule in detail. researchgate.netnist.gov It involves the transformation of the Cartesian coordinates of the atoms into a set of normal coordinates, each corresponding to an independent vibrational mode of the molecule.
Computationally, NCA is performed by first calculating the Hessian matrix, which contains the second derivatives of the energy with respect to the atomic coordinates. readthedocs.io Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and the normal modes. faccts.de The potential energy distribution (PED) can then be calculated for each normal mode, which describes the contribution of different internal coordinates (such as bond stretches, angle bends, and torsions) to that particular vibration. researchgate.net
For this compound, a normal coordinate analysis would provide a complete description of its 24 vibrational modes (for a non-linear molecule with 8 atoms, the number of vibrational modes is 3N-6, where N is the number of atoms). This analysis would reveal the extent of coupling between different vibrational motions. For example, it could show that a particular band in the spectrum is not a pure C-C stretch but has significant contributions from C-H bending or C-F bending motions. This detailed understanding of the vibrational modes is crucial for a complete interpretation of the molecule's vibrational spectra.
Comparative Computational Studies with Related Alkyne Substrates
Computational and theoretical investigations provide powerful tools to understand the reactivity of this compound, particularly in comparison to other alkynes. By using methods like Density Functional Theory (DFT), researchers can dissect reaction mechanisms and quantify the electronic and steric effects imparted by the trifluoromethyl (CF₃) group. These studies often compare this compound with its non-fluorinated analog, 2-butyne, as well as with alkynes bearing other electron-withdrawing groups (EWGs).
Detailed Research Findings
Copper-Catalyzed Hydroarylation:
A significant area of investigation has been the copper-catalyzed hydroarylation of alkynes. Theoretical studies have been conducted to elucidate the role of the electron-withdrawing CF₃ group on the activation barrier of the carbocupration step. In a comparative DFT study, the activation barrier for the hydroarylation of this compound was benchmarked against 2-butyne and other alkynes substituted with groups like ester, ketone, cyano, and pentafluorophenyl. nih.govresearchgate.netacs.org The findings indicate that the strong electron-withdrawing nature of the CF₃ group significantly influences the electronic properties of the alkyne, affecting the energetics of the transition state. The CF₃ group lowers the energy of the alkyne's LUMO (Lowest Unoccupied Molecular Orbital), making it more susceptible to nucleophilic attack, which can lead to a lower activation barrier compared to alkynes with weaker EWGs or electron-donating groups. acs.org
The regioselectivity of these reactions is also a key focus. For unsymmetrical alkynes like this compound, the addition of the aryl group can occur at two different positions. Computational models help predict the preferred regioisomer by calculating the energies of the competing transition states. acs.org
Pauson-Khand Reaction:
The Pauson-Khand reaction (PKR), a [2+2+1] cycloaddition, is another process where the unique properties of this compound have been computationally explored. scispace.comwikipedia.org In the case of dissymmetric internal alkynes, the regioselectivity of the resulting cyclopentenone is governed by a delicate balance of steric and electronic effects. scispace.com Typically, electron-withdrawing groups on an alkyne tend to direct the substituent to the β-position of the enone product. However, studies on trifluoromethyl alkynes have revealed that the α-trifluoromethylcyclopentenone is often the preferred product, suggesting that steric factors or specific orbital interactions can override the expected electronic influence. scispace.comd-nb.info
DFT calculations, including Natural Bond Orbital (NBO) analysis, have been used to examine the charge distribution on the alkyne carbons in the cobalt-alkyne complex intermediate. beilstein-journals.org These calculations help to rationalize the observed regioselectivity by correlating the partial charges at the alkyne carbons with the reaction outcome. beilstein-journals.org
Distortion/Interaction Model in Cycloadditions:
The distortion/interaction or activation strain model is a powerful computational framework for analyzing reaction barriers. d-nb.infoescholarship.org The activation energy (ΔE‡) is decomposed into two components: the distortion energy (ΔE_dist), which is the energy required to deform the reactants into their transition state geometries, and the interaction energy (ΔE_int), which is the stabilizing interaction between the deformed reactants.
When comparing the reactivity of different alkynes, this model provides deeper insight than simply looking at frontier molecular orbitals. For example, in 1,3-dipolar cycloadditions, the high reactivity of strained cycloalkynes compared to the linear 2-butyne is attributed not only to a lower distortion energy (as the strained alkyne is already partially distorted towards the transition state geometry) but also to more stabilizing interaction energies. escholarship.orgmdpi.com While direct distortion/interaction analysis data for this compound is not as commonly published, the principles are directly applicable. The rigid and strongly electron-withdrawing CF₃ group would significantly affect both the distortion energy of the alkyne fragment and the orbital interactions with a reaction partner compared to the methyl group in 2-butyne.
Table 5.3.1: Comparative DFT-Calculated Activation Barriers for Copper-Catalyzed Hydroarylation
This table presents hypothetical but representative DFT-calculated activation free energies (ΔG‡) for the carbocupration step in the copper-catalyzed hydroarylation of various substituted butynes. The data illustrates the influence of the substituent's electronic nature on the reaction barrier.
| Alkyne Substrate | Substituent (R in R-C≡C-CH₃) | Electronic Effect | Calculated ΔG‡ (kcal/mol) |
| 2-Butyne | -CH₃ | Electron-Donating | 28.5 |
| This compound | -CF₃ | Strong Electron-Withdrawing | 22.1 |
| Methyl 2-butynoate | -COOCH₃ | Moderate Electron-Withdrawing | 24.8 |
| 3-Butyn-2-one | -COCH₃ | Moderate Electron-Withdrawing | 25.2 |
| 2-Butynenitrile | -CN | Strong Electron-Withdrawing | 23.5 |
Note: Data are representative values derived from trends described in the literature nih.govacs.org for illustrative purposes.
Table 5.3.2: Comparative Distortion/Interaction Analysis for Alkyne Cycloaddition
This table provides a sample analysis based on the distortion/interaction model for a [3+2] cycloaddition reaction, comparing a standard internal alkyne (2-butyne) with a trifluoromethyl-substituted alkyne.
| Alkyne Substrate | ΔE‡ (Activation Energy) | ΔE_dist (Distortion Energy) | ΔE_int (Interaction Energy) |
| 2-Butyne | 25.0 kcal/mol | 15.5 kcal/mol | -10.5 kcal/mol |
| This compound | 20.5 kcal/mol | 16.0 kcal/mol | -15.5 kcal/mol |
Note: Values are hypothetical, based on principles from the activation strain model escholarship.orgresearchgate.net, to illustrate the stronger interaction energy expected for the more electrophilic trifluoromethyl-substituted alkyne.
Advanced Research Perspectives and Methodological Outlook
Emerging Trends in Fluorinated Alkyne Chemistry
The chemistry of fluorinated alkynes, with 1,1,1-trifluoro-2-butyne as a prime example, is a rapidly expanding field. The introduction of fluorine-containing groups, such as the trifluoromethyl (CF₃) group, significantly alters the reactivity and properties of the alkyne backbone, opening new avenues for synthesis and materials science. nih.govdokumen.pub
A prominent trend is the utilization of the strong electron-withdrawing nature of the CF₃ group to enhance the electrophilicity of the alkyne. researchgate.net This activation makes trifluoromethylated alkynes valuable substrates for a variety of chemical transformations that are often difficult to achieve with their non-fluorinated counterparts. nih.gov Researchers are increasingly using these activated alkynes as versatile building blocks to construct complex, fluorine-containing molecules. nih.gov The resulting fluorinated compounds are of high interest in medicinal chemistry and agrochemicals, where the inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. researchgate.net
Another significant area of development is in materials science, particularly in the synthesis of advanced fluoropolymers. numberanalytics.com Fluorinated alkynes serve as key monomers in polymerization reactions, leading to materials with exceptional properties such as high thermal stability and chemical resistance. numberanalytics.com
Recent advancements in synthetic methodologies have also propelled the field forward. New reagents and catalysts have been developed for more efficient and selective fluorination reactions. numberanalytics.com These include electrophilic fluorination using agents like Selectfluor, nucleophilic fluorination with reagents such as cesium fluoride (B91410) (CsF), and radical fluorination techniques. numberanalytics.com
Development of Novel Catalytic Systems for this compound Transformations
The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research in this area is focused on creating highly efficient and selective transformations, often mediated by transition metals.
A key area of progress is the copper-catalyzed hydroarylation of this compound. researchgate.net In the presence of a copper catalyst, such as copper(II) acetate, TFB reacts with arylboronic acids to produce β-(trifluoromethyl)styrenes, which are important structural motifs in various functional materials and pharmaceuticals. researchgate.net This reaction proceeds with high regioselectivity, a feature attributed to the electronic influence of the trifluoromethyl group. researchgate.netresearchgate.net
Palladium catalysis, a dominant force in cross-coupling chemistry, is also being increasingly applied to fluorinated alkynes. acs.org While research has historically focused on palladium, there is a growing trend toward incorporating first-row transition metals into catalytic systems for alkyne functionalization. acs.org For instance, advanced palladium catalyst systems utilizing sterically hindered and electron-rich phosphine (B1218219) ligands, such as RuPhos, have been developed for the selective cycloaminocarbonylation of fluorinated olefins, a strategy that holds promise for analogous transformations of fluorinated alkynes. rsc.org Such catalytic systems are designed to stabilize reactive intermediates and facilitate challenging bond formations. rsc.org
The Pauson-Khand reaction, a [2+2+1] cycloaddition, has also been successfully applied to fluorinated alkynes like TFB. nih.gov Cobalt-mediated cyclizations have demonstrated that the fluoroalkyl group has a strong directing effect, influencing the regioselectivity of the resulting cyclopentenone products. nih.gov This contrasts with the outcomes for non-fluorinated analogues, highlighting the unique reactivity imparted by the CF₃ group. nih.gov
Below is a data table summarizing selected catalytic systems for transformations involving fluorinated alkynes.
| Catalyst System | Transformation | Substrate Example | Key Features | Reference(s) |
| Cu(OAc)₂ | Hydroarylation | This compound | High regioselectivity for β-(trifluoromethyl)styrenes. | researchgate.net |
| Pd(OAc)₂ / RuPhos | Cycloaminocarbonylation | 2-bromo-3,3,3-trifluoro-1-propene | High yield and selectivity for β-lactams; applicable concept for alkynes. | rsc.org |
| Co₂(CO)₈ | Pauson-Khand Reaction | CF₃-substituted alkynes | Regioselective formation of cyclopentenones; CF₃ group directs regiochemistry. | nih.gov |
| AgCl / KOtBu | Domino Reaction | Propiolic Esters & CF₃ Ketones | Efficient for creating CF₃-containing heterocycles; pathway is tunable. | acs.org |
Integration of Advanced Experimental and Computational Methodologies for Deeper Insight
A powerful trend in modern chemical research is the synergy between advanced experimental techniques and high-level computational methods. This integrated approach provides unprecedented insight into the complex reaction mechanisms and electronic structures of molecules like this compound.
Density Functional Theory (DFT) has become an indispensable tool for studying the transformations of TFB. researchgate.net For example, detailed DFT calculations have been performed to elucidate the entire catalytic cycle of the copper-catalyzed hydroarylation of TFB with phenylboronic acid. researchgate.netresearchgate.net These studies examined the feasibility of different catalytically active copper species and mapped out the elementary steps of the reaction: transmetalation, carbocupration, and protodecupration. researchgate.net Such computational investigations allow researchers to understand the origins of regioselectivity and the role of the electron-withdrawing CF₃ group in lowering the activation barrier for key steps. researchgate.net
The combination of experimental results with theoretical calculations is also crucial for understanding regioselectivity in other complex reactions. acs.org In ruthenium-catalyzed [2+2] cycloadditions, for instance, DFT studies have successfully predicted the same regiochemical trends observed in experiments, attributing the selectivity to the polarization of double bonds within the reactants. acs.org
This integrated strategy extends beyond reaction mechanisms to the fundamental properties of the molecules themselves. Computational chemistry provides data on molecular structure, bond lengths, and vibrational frequencies, which complements experimental data from techniques like infrared spectroscopy. researchgate.netcymitquimica.comnih.gov The development of mathematical models to analyze reaction kinetics further bridges the gap between theoretical understanding and practical application, allowing for the quantitative analysis of factors like diffusion and reagent partitioning. pitt.edu
The table below illustrates the synergy between experimental and computational approaches in the study of this compound and related systems.
| Research Area | Experimental Method | Computational Method | Combined Insight | Reference(s) |
| Reaction Mechanism | Kinetic studies, product analysis (NMR, GC) | Density Functional Theory (DFT) | Elucidation of catalytic cycles (e.g., hydroarylation), understanding transition states and activation barriers. | researchgate.net |
| Regioselectivity | Isolation and characterization of isomers | DFT calculations of reaction pathways | Prediction of product ratios and explanation of directing effects of substituents like the CF₃ group. | acs.org |
| Molecular Structure | Infrared spectroscopy, X-ray crystallography | Ab initio / DFT calculations | Accurate determination of bond lengths, angles, and vibrational modes. | researchgate.netnih.gov |
| Reaction Kinetics | Monitoring reaction progress over time | Mathematical modeling | Quantitative analysis of reaction rates, including diffusion and partitioning effects. | pitt.edu |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for producing high-purity 1,1,1-Trifluoro-2-butyne in laboratory settings?
- Methodological Answer : The compound can be synthesized via halogen-exchange reactions using precursors like 1,1,1-Trifluoro-2-iodoethane (CAS RN 353-83-3), which undergoes dehydrohalogenation under basic conditions. Purification requires fractional distillation under inert atmospheres (e.g., argon) to avoid decomposition. Analytical techniques like GC-MS should confirm purity >95% (based on protocols for structurally similar fluorinated alkynes) .
Q. Which spectroscopic methods are optimal for characterizing this compound?
- Methodological Answer :
- 19F NMR : Identifies trifluoromethyl groups (δ ~ -60 to -70 ppm).
- IR Spectroscopy : Detects C≡C stretching (~2100–2260 cm⁻¹) and CF₃ vibrations (~1100–1250 cm⁻¹).
- Mass Spectrometry (EI-MS) : Confirms molecular ion peaks (m/z ≈ 138 for C₄H₃F₃). Cross-reference with NIST Chemistry WebBook data for validation .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence this compound’s reactivity in [2+2] cycloadditions?
- Methodological Answer : The electron-withdrawing CF₃ group reduces alkyne electron density, slowing thermal cycloadditions. Computational studies (e.g., DFT at B3LYP/6-311+G(d,p)) reveal increased activation energies compared to non-fluorinated analogs. Experimental validation involves kinetic monitoring via UV-Vis or in situ IR under controlled temperatures (20–80°C) .
Q. What computational challenges arise when modeling this compound’s electronic structure?
- Methodological Answer : The high electronegativity of fluorine necessitates advanced basis sets (e.g., aug-cc-pVTZ) to account for electron correlation. Challenges include accurately modeling hyperconjugation between the CF₃ group and triple bond. Compare results from Gaussian and ORCA software, and validate against experimental dipole moments (if available) .
Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) for this compound?
- Methodological Answer :
- Cross-reference data from NIST Standard Reference Database 69, PubChem, and peer-reviewed journals.
- Perform calorimetric experiments (e.g., bomb calorimetry) under standardized conditions.
- Analyze systematic errors in prior studies (e.g., impurities in samples or assumptions in computational models) .
Data Contradiction Analysis
Q. Why do conflicting values exist for the boiling point of this compound in literature?
- Methodological Answer : Variations arise from differences in experimental setups (e.g., atmospheric vs. reduced pressure) and purity levels. To address this:
Replicate measurements using ASTM-approved distillation apparatus.
Characterize purity via GC-MS and elemental analysis.
Report results with uncertainty margins (e.g., 53–55°C at 1 atm, similar to 1,1,1-Trifluoro-2-iodoethane) .
Experimental Design Guidance
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
